

# practical guide to using ICP-MS for platinum quantification in biological samples

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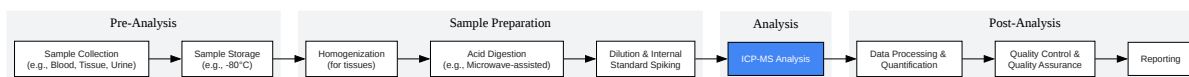
## Practical Guide to Platinum Quantification in Biological Samples using ICP-MS

### Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of platinum in various biological matrices using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Platinum-based anticancer drugs, such as cisplatin and carboplatin, are widely used in chemotherapy.<sup>[1]</sup> Monitoring their concentration in biological samples is crucial for pharmacokinetic studies, understanding drug resistance, and minimizing patient side effects.<sup>[1]</sup> <sup>[2]</sup> ICP-MS is a highly sensitive analytical technique capable of detecting trace levels of platinum, making it the method of choice for these applications.<sup>[2]</sup><sup>[3]</sup>

## Experimental Workflow

The overall workflow for platinum quantification in biological samples involves several key stages, from sample collection and preparation to data analysis and quality control.



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Caption: Experimental workflow for platinum quantification.

## Sample Preparation Protocols

The choice of sample preparation method is critical for accurate platinum quantification and depends on the biological matrix. The goal is to efficiently digest the organic matrix and solubilize the platinum for introduction into the ICP-MS.

### Protocol 1: Microwave-Assisted Acid Digestion for Tissue and Blood Samples

This is a robust and widely used method for complete digestion of complex biological matrices. [\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- Concentrated nitric acid (HNO<sub>3</sub>), trace metal grade
- Concentrated hydrochloric acid (HCl), trace metal grade (optional, for aqua regia digestion) [\[7\]](#)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), 30%, trace metal grade (optional, aids in organic matter oxidation)
- Internal Standard (IS) solution (e.g., Bismuth, Iridium, or Rhodium in 2% HNO<sub>3</sub>)
- Deionized water (18.2 MΩ·cm)
- Microwave digestion system with appropriate vessels

#### Procedure:

- Weigh approximately 50-250 mg of the homogenized biological sample (e.g., tissue, whole blood) into a clean microwave digestion vessel.[\[7\]](#)
- Carefully add 3-5 mL of concentrated nitric acid to the vessel. For more resistant matrices, a 3:1 (v/v) mixture of nitric acid and hydrochloric acid (aqua regia) can be used.[\[7\]](#)
- If a significant amount of organic material is present, 1-2 mL of hydrogen peroxide can be added to aid in digestion.
- Seal the vessels and place them in the microwave digestion system.
- Set the microwave program according to the manufacturer's instructions for the specific sample type and acid mixture. A typical program involves a ramp to 180-200°C over 10-15 minutes, followed by a hold at that temperature for 15-30 minutes.[\[6\]](#)
- After cooling, carefully open the vessels in a fume hood.
- Quantitatively transfer the digested sample to a clean, acid-leached polypropylene tube.
- Dilute the digested sample with deionized water to a final volume that brings the acid concentration to 1-5%. This is crucial to avoid damage to the ICP-MS introduction system.
- Spike the diluted sample with an internal standard to a final concentration typically in the range of 1-10 µg/L (ppb). Bismuth is a common choice for platinum analysis.[\[4\]](#)
- The sample is now ready for ICP-MS analysis.

#### Protocol 2: Simple Dilution for Urine and Cell Lysate Samples

For less complex matrices like urine or cleared cell lysates, a simple dilution may be sufficient.

#### Materials:

- Concentrated nitric acid (HNO<sub>3</sub>), trace metal grade
- Internal Standard (IS) solution

- Deionized water (18.2 MΩ·cm)

#### Procedure:

- Centrifuge the urine sample to pellet any particulate matter.
- Take a known volume of the supernatant or cell lysate.
- Dilute the sample 1:10 to 1:50 with a solution of 1-2% nitric acid containing the internal standard.
- Vortex the sample to ensure homogeneity.
- The sample is now ready for ICP-MS analysis.

## ICP-MS Analysis

### Instrumentation and Operating Conditions

A variety of ICP-MS instruments can be used for platinum analysis. The specific operating parameters should be optimized for your instrument to achieve the best sensitivity and minimize interferences.

#### Typical ICP-MS Operating Parameters:

Parameter	Typical Value
<b>RF Power</b>	<b>1300 - 1600 W</b>
Plasma Gas Flow	12 - 18 L/min
Auxiliary Gas Flow	0.8 - 1.2 L/min
Nebulizer Gas Flow	0.8 - 1.1 L/min
Monitored Isotopes	$^{194}\text{Pt}$ , $^{195}\text{Pt}$ , $^{196}\text{Pt}$
Internal Standard	$^{209}\text{Bi}$ or $^{193}\text{Ir}$
Dwell Time	10 - 100 ms

| Detector Mode | Pulse counting |

### Interference Management

A potential interference for platinum is the formation of hafnium oxide ( $\text{HfO}^+$ ) from the sample matrix, which can overlap with platinum isotopes.<sup>[8]</sup> While modern ICP-MS instruments with collision/reaction cells can mitigate these interferences, it is important to be aware of them. Monitoring multiple platinum isotopes can help identify potential polyatomic interferences.

## Data Analysis and Quality Control

### Calibration

External calibration is the most common method for quantification.

- Prepare a series of calibration standards by serial dilution of a certified platinum standard solution in the same acid matrix as the prepared samples (e.g., 2%  $\text{HNO}_3$ ).
- The concentration range of the calibration standards should bracket the expected concentration of platinum in the samples. A typical range is 0.1 to 100  $\mu\text{g/L}$  (ppb).<sup>[4][6]</sup>
- Spike all calibration standards with the same concentration of internal standard as the samples.
- Generate a calibration curve by plotting the ratio of the platinum signal intensity to the internal standard signal intensity against the platinum concentration.
- A linear regression of the calibration curve should yield a correlation coefficient ( $R^2$ ) of  $\geq 0.995$ .<sup>[4][6]</sup>

### Quality Control

Implementing rigorous quality control procedures is essential for generating reliable and reproducible data.

- Blanks: Analyze a procedural blank (a sample containing only the digestion acids and reagents) with each batch of samples to assess for contamination.

- **Certified Reference Materials (CRMs):** Digest and analyze a CRM with a certified platinum concentration to verify the accuracy of the method.
- **Spike Recovery:** Spike a known amount of platinum into a duplicate of a sample before digestion to assess for matrix effects. Recoveries should typically be within 85-115%.[\[5\]](#)[\[9\]](#)
- **Continuing Calibration Verification (CCV):** Analyze a mid-range calibration standard periodically throughout the analytical run (e.g., every 10-20 samples) to monitor instrument drift. The measured concentration should be within  $\pm 15\%$  of the true value.

## Quantitative Data Summary

The performance of ICP-MS methods for platinum quantification can vary depending on the sample matrix, preparation method, and instrumentation. The following tables summarize typical performance characteristics reported in the literature.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

Matrix	MDL/LOQ	Reference
Plasma/Urine/Tissues	LLOQ: 0.5 µg/L (ppb)	<a href="#">[4]</a> <a href="#">[5]</a>
Biological Matrices	LOD: 0.001 µg/L	<a href="#">[7]</a>
Cells	MDL: < 1 ng/mL	<a href="#">[10]</a>
Urine	Procedural DL: 0.35 pg/g	<a href="#">[11]</a>

| Lung Tissue | Procedural DL: 400 pg/g |[\[11\]](#) |

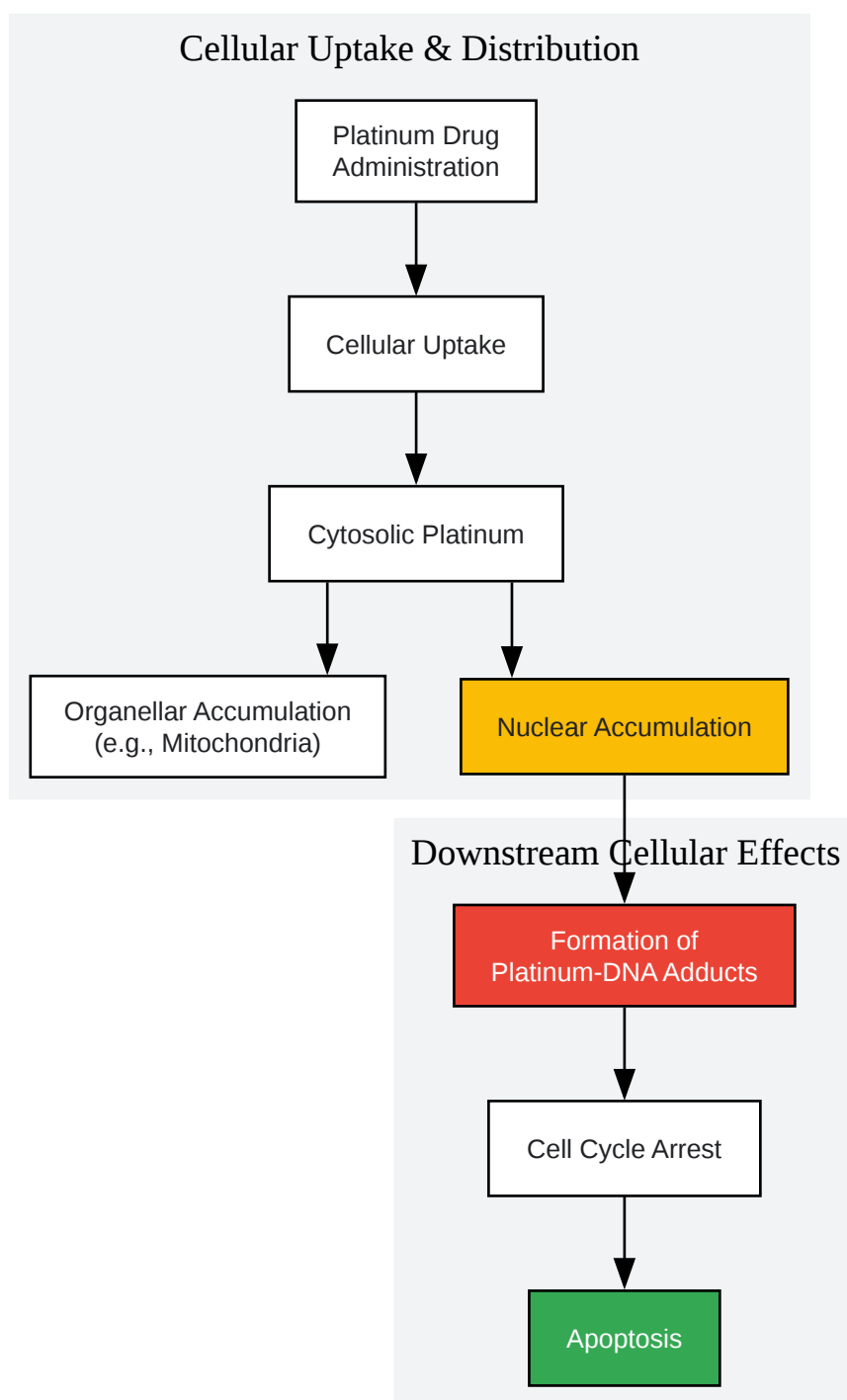
Table 2: Linearity and Recovery

Parameter	Typical Range/Value	Reference
Linear Dynamic Range	0.025 - 10 µg/L	<a href="#">[7]</a>
Calibration Curve ( $R^2$ )	$\geq 0.995$	<a href="#">[4]</a> <a href="#">[6]</a>
Accuracy (Recovery)	83.5 - 105.1%	<a href="#">[7]</a>

| Accuracy and Precision | Within 15% variation [\[\[5\]\[9\]](#) |

## Signaling Pathways and Logical Relationships

The quantification of platinum in biological samples is often a key component in studies investigating the mechanisms of action and resistance to platinum-based drugs. For example, understanding the subcellular distribution of platinum can provide insights into its interaction with DNA and other cellular targets.



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Caption: Cellular pathway of platinum-based drugs.

By correlating the quantified platinum levels in different cellular compartments with downstream biological effects, researchers can gain a deeper understanding of the drug's efficacy and



mechanisms of resistance.

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